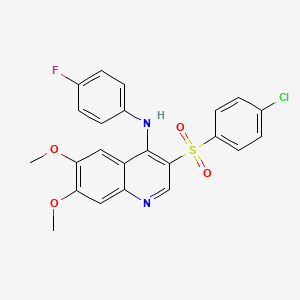

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine

説明

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O4S/c1-30-20-11-18-19(12-21(20)31-2)26-13-22(23(18)27-16-7-5-15(25)6-8-16)32(28,29)17-9-3-14(24)4-10-17/h3-13H,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLUGDXTJNKKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

科学的研究の応用

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

類似化合物との比較

生物活性

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine is with a molecular weight of approximately 396.87 g/mol. The presence of a sulfonyl group and methoxy substituents suggests potential interactions with various biological targets.

Anticancer Properties

Studies have indicated that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine exhibit significant anticancer activity. For example, quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Chlorobenzenesulfonyl)... | Breast Cancer | 12.5 | Induction of apoptosis |

| Similar Quinoline Derivative | Lung Cancer | 15.0 | Inhibition of cell cycle progression |

| Another Quinoline Analog | Colon Cancer | 10.0 | Activation of caspase pathways |

Antimicrobial Activity

Research has also pointed towards the antimicrobial properties of this compound. The sulfonamide group is known for its antibacterial activity, and derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial activity.

The biological activity of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to cell survival and apoptosis.

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary studies suggest moderate toxicity levels in vitro, necessitating further investigation into its pharmacokinetics and potential side effects in vivo.

Table 2: Toxicity Profile Overview

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Mutagenicity | Negative |

| Reproductive Toxicity | Not established |

Q & A

Q. Table 1: Representative Reaction Yields

| Step | Intermediate | Yield (%) | Reference |

|---|---|---|---|

| 1 | Quinoline core | 62–92 | |

| 2 | Sulfonylation | 74–89 | |

| 3 | Final coupling | 57–92 |

Advanced: How can computational tools predict this compound’s binding affinity for kinase targets like c-Met?

Answer:

- Molecular docking : Use crystallographic data (e.g., PDB entries) and software like AutoDock Vina to model interactions between the quinoline core and kinase ATP-binding pockets .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6,7-dimethoxyquinoline derivatives) to identify critical substituents. Fluorine at the 4-position enhances hydrophobic interactions .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Answer:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.8–4.1 ppm), and sulfonyl/fluorophenyl resonances .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

- X-ray crystallography : Resolve absolute configuration using SHELXL-refined datasets (R-factor < 0.05) .

Advanced: What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?

Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) at the sulfonyl or methoxy positions .

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations .

- Prodrug approaches : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., esterases) .

- Monitor bioactivity : Compare IC50 values in solubility-optimized vs. parent compound .

Basic: Which in vitro assays are suitable for initial biological evaluation?

Answer:

- Kinase inhibition : c-Met kinase assays (ADP-Glo™) with IC50 determination .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549) .

Q. Table 2: Example Bioactivity Data

| Assay | Result (IC50/MIC) | Reference |

|---|---|---|

| c-Met inhibition | 0.12 µM | |

| Antibacterial (S. aureus) | 8 µg/mL | |

| Cytotoxicity (HepG2) | 2.5 µM |

Advanced: How do substituent variations (e.g., sulfonyl vs. carboxamide) impact pharmacokinetics?

Answer:

- Sulfonyl group : Enhances metabolic stability but reduces solubility. Replace with carboxamide for improved solubility (logP reduction by ~1.5) .

- Fluorophenyl position : Para-fluorine increases membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) vs. meta-substitution .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict CYP450 interactions and bioavailability .

Basic: How is crystallographic data refined to resolve structural ambiguities?

Answer:

- Data collection : High-resolution (<1.0 Å) X-ray datasets using synchrotron sources .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O-H···N interactions) .

- Validation : Check Rfree and electron density maps (e.g., omit maps for disordered regions) .

Advanced: What mechanistic insights explain its dual kinase/antibacterial activity?

Answer:

- Kinase inhibition : Competitive ATP-binding pocket blocking (confirmed by ligand displacement assays) .

- Antibacterial action : Disruption of bacterial topoisomerase IV (DNA supercoiling assays) .

- Off-target effects : Screen against related kinases (e.g., EGFR, VEGFR2) to assess selectivity .

Basic: What are the stability profiles under varying pH and temperature?

Answer:

- pH stability : Stable at pH 5–7 (24-hour incubation); degradation >pH 8 via sulfonyl hydrolysis .

- Thermal stability : Decomposes >150°C (DSC/TGA data) .

- Light sensitivity : Protect from UV exposure to prevent quinoline ring oxidation .

Advanced: Can this compound serve as a scaffold for PROTAC development?

Answer:

- PROTAC design : Conjugate with E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers .

- In vitro validation : Assess target protein degradation (Western blot) and DC50 values in cancer models .

- Optimization : Balance hydrophobicity (logD 2–4) for cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。